molecular formula AlH4Li B8685351 Lithium aluminium deuteride

Lithium aluminium deuteride

Cat. No.: B8685351
M. Wt: 42.0 g/mol
InChI Key: BJKLPLABXHXMIM-HGZFDWPVSA-N
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Description

Lithium aluminium deuteride (LiAlD4) is a deuterated analog of lithium aluminium hydride (LiAlH4), where hydrogen atoms are replaced with deuterium. Its molecular formula is AlD4Li, with a molecular weight of 41.98 g/mol . It exists as a white to gray solid with a melting point of 125°C and a density of 0.736 g/cm³ . LiAlD4 is highly reactive, requiring handling under inert conditions due to its violent reaction with water and moisture .

Preparation Methods

Direct Combination of Lithium Deuteride and Aluminium Halides

Historical Context and Foundational Methodology

The seminal work by Holding and Ross (2007) established the direct combination of lithium deuteride (LiD) with aluminium bromide (AlBr₃) at elevated temperatures . Key parameters include:

  • Reactants : LiD (isotopic purity ≥99%) and anhydrous AlBr₃ in a 1:1 molar ratio.

  • Temperature : 700°C under a deuterium atmosphere to prevent isotopic exchange.

  • Mechanism :

    LiD+AlBr3LiAlD4+3LiBr\text{LiD} + \text{AlBr}_3 \rightarrow \text{LiAlD}_4 + 3\text{LiBr}

    Side products like LiBr are removed via vacuum sublimation at 400°C .

Purity and Yield Considerations

  • Isotopic Purity : Final products achieved 98.5% deuterium content, as verified by mass spectrometry .

  • Chemical Yield : 82–87% due to LiBr sublimation losses .

Reflux Synthesis Using Ether Solvents

Zhuang Yingjun’s Optimized Protocol

A 2018 patent detailed a reflux-based method using diethyl ether, enhancing safety and scalability :

Procedural Steps

  • Reagent Preparation : LiD (100 g) is dispersed in 1.7 L anhydrous diethyl ether under nitrogen.

  • AlCl₃ Addition : Anhydrous AlCl₃ (372 g) is added gradually to prevent exothermic runaway.

  • Reaction Conditions :

    • Temperature: 25–35°C (maintained via ice-water bath).

    • Duration: 5.5–7 hours under atmospheric pressure .

  • Workup : Ether is distilled off under vacuum (55–65°C), yielding LiAlD₄ as a white crystalline solid .

Performance Metrics

  • Yield : 94–96% with ≤2% residual ether.

  • Deuterium Content : 99.2% measured via gas evolution (see Section 4) .

Ether-Mediated Synthesis Adaptations

LiH/AlCl₃ Route Modified for Deuterium

A 2003 patent initially designed for LiAlH₄ was adapted for LiAlD₄ by substituting LiH with LiD :

Key Modifications

  • Solvent System : Diethyl ether replaced by tetrahydrofuran (THF) to enhance LiAlD₄ solubility.

  • Distillation : Post-reaction, ether is removed under vacuum (40–80°C), and THF is added to stabilize the product .

Industrial Scalability

  • Throughput : 20 kg batches with 89% yield.

  • Purity : 97.5% by titration, suitable for nuclear applications .

Detection and Quantification of Active Deuterium

Gas Volumetric Analysis

The 2018 patent introduced a robust detection method :

Reaction Principle

LiAlD4+4H2OLiOH+Al(OH)3+2D2+2H2\text{LiAlD}4 + 4\text{H}2\text{O} \rightarrow \text{LiOH} + \text{Al(OH)}3 + 2\text{D}2\uparrow + 2\text{H}_2\uparrow

  • Apparatus : Gas constant-pressure burette connected to a reaction flask.

  • Procedure :

    • LiAlD₄ (0.5 g) reacts with 10 mL H₂O/dioxane (1:1 v/v).

    • Evolved gas (D₂ + H₂) is measured at 25°C.

    • Deuterium content calculated via ideal gas law:

    %D=(2VD2Vtotal)×100\%\text{D} = \left(\frac{2V_{\text{D}_2}}{V_{\text{total}}}\right) \times 100

Accuracy and Precision

  • Error Margin : ±0.3% for samples with ≥98% D-content .

Comparative Analysis of Preparation Methods

Parameter Direct Combination Reflux Synthesis Ether-Mediated
ReactantsLiD + AlBr₃LiD + AlCl₃LiD + AlCl₃
Temperature Range700°C25–35°C40–80°C
SolventNoneDiethyl etherTHF
Yield (%)82–8794–9689
Deuterium Purity (%)98.599.297.5
ScalabilityLab-scalePilot-scaleIndustrial

Chemical Reactions Analysis

Types of Reactions: Aluminum lithium deuteride undergoes various types of chemical reactions, including reduction, substitution, and decomposition. It is a powerful reducing agent and is commonly used to reduce carbonyl compounds to alcohols .

Common Reagents and Conditions: Common reagents used in reactions with aluminum lithium deuteride include carbonyl compounds, esters, and amides. The reactions are typically carried out in anhydrous conditions to prevent the compound from reacting with water, which can lead to the release of flammable gases .

Major Products Formed: The major products formed from reactions involving aluminum lithium deuteride include alcohols, amines, and hydrocarbons. For example, the reduction of esters with aluminum lithium deuteride yields primary alcohols .

Scientific Research Applications

General Properties

Lithium aluminium deuteride is a stable yellow powder that serves as a source of deuterium atoms. It is highly reactive with water, producing flammable hydrogen gas, which necessitates careful handling and storage under inert conditions. The compound has a density of 0.716 g/cm³ and is typically stored in a dry environment to prevent moisture-induced reactions .

Nuclear Applications

Production of Tritium:
One of the most critical applications of this compound is in the production of tritium, an isotope used in nuclear reactors. Tritium is essential for maintaining the nuclear fission process and can be produced by combining deuterium from this compound with other isotopes of hydrogen. This application is vital for the operation of certain types of nuclear reactors, particularly those designed for advanced energy production .

Nuclear Fusion Research:
In addition to its role in fission reactors, this compound is being investigated for its potential use in nuclear fusion research. The compound's ability to release deuterium makes it a candidate for experiments aimed at achieving controlled fusion reactions, which could provide a nearly limitless source of clean energy .

Organic Synthesis

This compound is widely recognized as a powerful reducing agent in organic chemistry. It is particularly effective for:

  • Reduction of Carbonyl Compounds: The compound facilitates the conversion of esters, carboxylic acids, and amides into their corresponding alcohols. This reaction is crucial for synthesizing various organic compounds.
  • Amine Synthesis: this compound can reduce nitro compounds, nitriles, and imines to primary amines, making it valuable in pharmaceutical chemistry and the development of fine chemicals .

Case Study: Organic Synthesis Example

A notable example involves the preparation of 2-(7-methoxy-1-naphthyl)ethylamine using this compound as a reducing agent. In this process, this compound effectively converted the starting materials under controlled conditions to yield high-purity products with excellent yields .

Hydrogen Storage Potential

Recent studies have explored the potential of this compound as a hydrogen storage material due to its high hydrogen content. The compound can release hydrogen gas upon thermal decomposition or chemical reaction, making it a candidate for future hydrogen fuel technologies. This application aligns with global efforts to develop sustainable energy solutions .

Aerospace Applications

The aerospace industry has shown interest in this compound as a potential fuel source due to its energy density and manageable reactivity profile compared to other hydrides. Its application could enhance propulsion systems for rockets and other aerospace vehicles, although further research is necessary to evaluate its practicality and safety in this context .

Summary Table of Applications

Application AreaDescription
Nuclear EnergyProduction of tritium for fission reactors; potential use in fusion research
Organic SynthesisReducing agent for converting carbonyl compounds to alcohols; synthesis of amines
Hydrogen StoragePotential hydrogen storage material due to high hydrogen content
AerospacePossible fuel source for propulsion systems in rockets and aerospace vehicles

Comparison with Similar Compounds

Comparison with Lithium Aluminium Hydride (LiAlH4)

Property LiAlD4 LiAlH4 References
Molecular Weight 41.98 g/mol 37.95 g/mol
Deuterium/Hydrogen Content 4 deuterium atoms 4 hydrogen atoms
Reactivity Similar reducing strength, but introduces deuterium Introduces hydrogen; identical reactivity for non-isotopic applications
Applications Isotopic labeling, neutron moderation General reductions in organic synthesis
Safety Pyrophoric; reacts violently with water Similar hazards; both require inert handling

Key Differences :

  • Isotopic Effect : LiAlD4 is preferred for deuterium incorporation in products, enabling tracing in metabolic studies (e.g., mevalonate synthesis ) and NMR analysis (e.g., alkaloid derivatization ).
  • Nuclear Applications : LiAlD4’s deuterium enhances neutron moderation efficiency compared to LiAlH4, which lacks isotopic benefits .

Comparison with Sodium Borodeuteride (NaBD4)

Property LiAlD4 NaBD4 References
Reducing Strength Strong (reduces esters, amides) Mild (reduces ketones, aldehydes)
Solvent Compatibility Requires anhydrous ethers/THF Tolerates protic solvents (e.g., ethanol)
Deuterium Incorporation High yield in complex reductions Limited to simpler substrates
Safety Extreme moisture sensitivity Less reactive; safer for small-scale use

Key Differences :

  • Substrate Scope : LiAlD4 reduces sterically hindered esters (e.g., acetal-esters ), while NaBD4 is ineffective for such transformations.
  • Isotopic Purity : LiAlD4 achieves 98 atom% D purity (critical for NMR ), whereas NaBD4 may introduce mixed H/D products in polar solvents .

Comparison with Lithium Deuteride (LiD)

Property LiAlD4 LiD References
Structure Complex hydride (Al-D framework) Simple ionic compound (Li⁺D⁻)
Reactivity Versatile reducing agent Limited reducing applications
Nuclear Applications Neutron moderation in reactors Fusion fuel in thermonuclear weapons
Thermal Stability Stable under inert conditions Stable under high pressure

Key Differences :

  • Functionality : LiAlD4’s aluminum-deuterium bonds enable multi-electron transfers, making it superior for organic reductions. LiD primarily serves as a deuterium source in energy applications .
  • Thermodynamic Behavior : LiD exhibits unique properties under extreme pressures (e.g., shock-wave studies ), unlike LiAlD4, which is tailored for chemical synthesis.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing high-purity lithium aluminium deuteride (LiAlD₄) in laboratory settings?

LiAlD₄ is synthesized via controlled reactions between lithium deuteride (LiD) and anhydrous aluminium chloride (AlCl₃) in ether under reflux. A method involves:

  • Adding LiD to ether under stirring, followed by gradual addition of AlCl₃ .
  • Maintaining the reaction at 25–35°C for 5.5–7 hours under atmospheric pressure .
  • Distilling off ether to isolate LiAlD₄, achieving >98% isotopic purity . Key considerations: Use inert atmospheres (argon/nitrogen) to prevent moisture contamination, and validate purity via deuterium NMR or mass spectrometry .

Q. What safety measures are critical when handling LiAlD₄ in experimental workflows?

LiAlD₄ reacts violently with water, releasing deuterium gas (D₂) and heat. Essential precautions include:

  • Storage : In sealed containers under inert gas (argon) at ≤25°C .
  • Handling : Use flame-resistant lab coats, nitrile gloves, and explosion-proof fume hoods .
  • Emergency protocols : Neutralize spills with dry sand or CO₂ fire extinguishers; avoid water-based extinguishers . Stability data: Decomposes above 175°C into LiD, aluminium, and D₂ gas .

Advanced Research Questions

Q. How does isotopic substitution (D vs. H) in LiAlD₄ influence reaction mechanisms and stereochemical outcomes in organic reductions?

Deuterium’s higher mass and lower zero-point energy alter kinetic isotope effects (KIE), impacting:

  • Reduction rates : LiAlD₄ reduces carbonyl groups ~2–3× slower than LiAlH₄ due to D’s stronger bonding .
  • Stereoselectivity : In chiral aldehyde reductions, LiAlD₄ produces inverted configurations compared to LiAlH₄, as shown in NOE studies of deuterated acetates . Methodological note: Use isotopic labeling coupled with NMR/X-ray crystallography to track deuterium incorporation .

Q. How can researchers resolve contradictions in stereochemical data arising from LiAlD₄-mediated reductions?

Discrepancies in NOE or crystallographic data often stem from:

  • Conformational flexibility : The reducing agent’s approach direction may differ due to steric effects .
  • Reaction intermediates : Deuteride transfer may proceed via alternative transition states (e.g., cyclic vs. open) . Resolution strategy:
  • Compare reduction outcomes using LiAlD₄ vs. LiAlH₄ under identical conditions .
  • Apply computational modeling (DFT) to map energy barriers and intermediate geometries .

Q. Methodological Challenges & Solutions

Q. What analytical techniques are most effective for quantifying deuterium content in LiAlD₄ and its reaction products?

Technique Application Limitations Reference
Deuterium NMRDetects D incorporation in organic productsLow sensitivity for trace isotopes
Mass Spectrometry (HRMS)Quantifies isotopic abundance (e.g., 98% D in LiAlD₄)Requires volatile samples
IR SpectroscopyIdentifies Al–D vibrational modes (~1300 cm⁻¹)Overlap with C–H bands in complex matrices

Q. How can researchers mitigate thermal instability during LiAlD₄-mediated high-temperature reactions?

  • Temperature control : Use oil baths with precise thermostats (<150°C) .
  • Inert additives : Introduce radical scavengers (e.g., BHT) to suppress decomposition pathways .
  • Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to detect early decomposition .

Q. Emerging Applications

Q. What role does LiAlD₄ play in isotopic labeling for nuclear magnetic resonance (NMR) studies of biomolecules?

LiAlD₄ introduces deuterium into substrates like lipids or peptides, enabling:

  • Solvent suppression : Deuteration reduces background noise in ¹H-NMR .
  • Conformational analysis : Track protein folding via ²H relaxation measurements . Case study: Deuteration of aplysiatoxin derivatives revealed structural motifs via p.m.r. .

Properties

Molecular Formula

AlH4Li

Molecular Weight

42.0 g/mol

IUPAC Name

aluminum;lithium;deuteride

InChI

InChI=1S/Al.Li.4H/q+3;+1;4*-1/i;;4*1+1

InChI Key

BJKLPLABXHXMIM-HGZFDWPVSA-N

Isomeric SMILES

[2H-].[2H-].[2H-].[2H-].[Li+].[Al+3]

Canonical SMILES

[H-].[H-].[H-].[H-].[Li+].[Al+3]

Origin of Product

United States

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